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Compound of Interest

Compound Name: 1-Fluoro-3-nitrobenzene

Cat. No.: B1663965 Get Quote

An In-depth Technical Guide to 1-Fluoro-3-
nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

experimental protocols, and key reactivity of 1-fluoro-3-nitrobenzene. The information is

intended to support laboratory research, chemical synthesis, and drug development activities

by providing detailed, actionable data and methodologies.

Core Chemical and Physical Properties
1-Fluoro-3-nitrobenzene, also known as m-fluoronitrobenzene, is a key aromatic intermediate

characterized by the presence of electron-withdrawing fluorine and nitro groups on a benzene

ring. These substituents significantly influence its reactivity, making it a valuable precursor in

organic synthesis.
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Identifier Value

IUPAC Name 1-fluoro-3-nitrobenzene

CAS Number 402-67-5[1][2][3]

Molecular Formula C₆H₄FNO₂[1][2][3]

Molecular Weight 141.10 g/mol [1][4]

InChI
InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-

5)8(9)10/h1-4H[4]

InChIKey WMASLRCNNKMRFP-UHFFFAOYSA-N[1]

Canonical SMILES C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][4]

Synonyms
m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-

Fluoronitrobenzene[4][5]

Physical and Chemical Properties
The physical and chemical properties of 1-fluoro-3-nitrobenzene are summarized in the table

below.

Property Value

Appearance Pale yellow to green-yellow liquid or solid[1]

Melting Point 1.7 °C to 4 °C

Boiling Point 205 °C[1]

Density 1.325 g/mL at 25 °C[1]

Refractive Index (n20/D) 1.525[1]

Solubility
Soluble in DMSO, ethanol, and acetone.

Sparingly soluble in water.[4]

LogP (Octanol/Water) 1.9

Flash Point 76 °C (168.8 °F)[1]
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Spectroscopic Data Analysis
Spectroscopic analysis is critical for the identification and characterization of 1-fluoro-3-
nitrobenzene.

Mass Spectrometry
The electron ionization (EI) mass spectrum of 1-fluoro-3-nitrobenzene shows a molecular ion

peak (M+) at m/z 141, corresponding to its molecular weight.[4][5] Key fragmentation patterns

include the loss of the nitro group (-NO₂, 46 amu) and subsequent fragmentation of the

aromatic ring.

m/z Relative Intensity Proposed Fragment

141 47% [C₆H₄FNO₂]⁺ (Molecular Ion)

95 100% [C₆H₄F]⁺ (Loss of NO₂)

75 78%
[C₅H₂F]⁺ or [C₆H₃]⁺ (Loss of

C₂H₂ from [C₆H₄F]⁺)

30 26% [NO]⁺

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region

(approx. 7.4-8.4 ppm), corresponding to the four protons on the benzene ring. The electron-

withdrawing effects of the fluorine and nitro groups will cause these protons to be

deshielded. The signals will exhibit complex splitting patterns due to both proton-proton (H-

H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic

carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant

(¹JCF), and its chemical shift will be significantly affected by the fluorine's high

electronegativity. The carbon attached to the nitro group (C-NO₂) will also be deshielded.
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The expected chemical shift ranges for aromatic carbons are typically between 110-170

ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 1-fluoro-3-nitrobenzene displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium Aromatic C-H Stretch

~1600, ~1475 Medium-Strong Aromatic C=C Ring Stretch

~1530, ~1350 Strong
Asymmetric & Symmetric NO₂

Stretch

~1250 Strong C-F Stretch

~900-675 Medium-Strong
Aromatic C-H Out-of-Plane

Bending

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 1-
fluoro-3-nitrobenzene. These protocols are representative and may require optimization

based on laboratory conditions and available equipment.

Synthesis via Nitration of Fluorobenzene
One common method for preparing 1-fluoro-3-nitrobenzene is the electrophilic aromatic

substitution of fluorobenzene using a nitrating mixture. Fluorine is an ortho-, para-directing

group; however, the meta-isomer is also formed and can be separated.

Materials:

Fluorobenzene

Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)

Ice bath

Round-bottom flask with a condenser

Separatory funnel

Sodium bicarbonate (NaHCO₃) solution (5%)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Distillation apparatus

Procedure:

Preparation of Nitrating Mixture: In a round-bottom flask, carefully add a calculated amount

of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring,

add an equimolar amount of concentrated nitric acid, ensuring the temperature remains

below 10-15 °C.

Nitration Reaction: To the cooled nitrating mixture, add fluorobenzene dropwise from an

addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 50-

55 °C using the ice bath to control the exothermic reaction.

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature for an additional 1-2 hours to ensure the reaction goes to completion. The

mixture may be gently heated to 60 °C for about 45 minutes if required.[6]

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water.

This will quench the reaction and precipitate the crude product.

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable

organic solvent (e.g., dichloromethane or diethyl ether). Collect the organic layer.

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to

neutralize residual acid), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary

evaporator.

Purification by Fractional Distillation
The crude product from the synthesis contains a mixture of isomers (ortho-, meta-, and para-

fluoronitrobenzene) and unreacted starting materials. Fractional distillation is an effective

method for purification.

Procedure:

Set up a fractional distillation apparatus with a Vigreux or packed column.

Place the crude product in the distillation flask.

Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of

1-fluoro-3-nitrobenzene is approximately 205 °C.[1]

Monitor the purity of the collected fractions using analytical techniques such as Gas

Chromatography (GC) or Thin Layer Chromatography (TLC).

Reactivity and Mechanisms
The primary reactivity of 1-fluoro-3-nitrobenzene is governed by the strong electron-

withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic

aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)
In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, which acts as a

leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate

known as a Meisenheimer complex. The presence of the nitro group, particularly at the meta

position, helps to stabilize the negative charge developed during the formation of this

intermediate, thereby facilitating the reaction.
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Caption: Workflow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Safety and Handling
1-Fluoro-3-nitrobenzene is a hazardous substance and must be handled with appropriate

safety precautions.

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to

organs through prolonged or repeated exposure.

Irritation: Causes skin and eye irritation.

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information

before handling this compound.

Logical Relationships and Workflows
General Synthesis and Purification Workflow
The overall process from starting materials to a pure product involves a series of sequential

steps, as illustrated in the following diagram.
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Caption: General experimental workflow for synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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